

The Emergence of p-Terphenyl: A Technical Guide to a Foundational Scintillation Material

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Compound of Interest

Compound Name: *p-Terphenyl*

Cat. No.: *B122091*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and core principles of **p-Terphenyl** as a primary scintillation material. From its historical context to its fundamental photophysical properties and the experimental protocols for its characterization, this document provides a comprehensive resource for professionals working with scintillation-based detection technologies.

Introduction: A Brief History of Organic Scintillators and the Role of p-Terphenyl

The journey into organic scintillation detection was pioneered by German physicist Hartmut Kallmann. During World War II, his work on neutron radiography with fluorescent materials like naphthalene laid the groundwork for a new class of radiation detectors. After the war, Kallmann and his colleagues demonstrated the use of naphthalene to count beta and gamma radiation when coupled with a photomultiplier tube, heralding the era of organic scintillation counters. While initially explored as a dopant in liquid scintillators, **p-Terphenyl** (C₁₈H₁₄) later emerged as a highly efficient primary scintillation material in its own right, valued for its high light yield and fast decay time.

Physicochemical and Scintillation Properties of p-Terphenyl

p-Terphenyl is a crystalline aromatic hydrocarbon composed of three benzene rings in a para linkage. Its molecular structure is conducive to the scintillation process, where the energy from ionizing radiation is efficiently converted into detectable light.

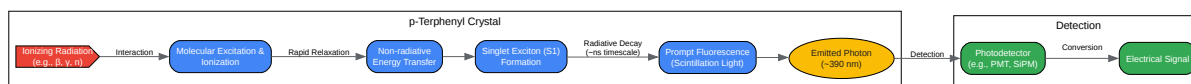
Quantitative Scintillation Properties

The performance of a scintillator is defined by several key parameters. The following table summarizes the key quantitative properties of **p-Terphenyl**, with comparative data for other common organic scintillators.

Property	p-Terphenyl	Anthracene	Stilbene	Plastic Scintillator (EJ-200)
Light Yield (photons/MeV)	~19,400 - 35,000[1][2]	~20,100[2]	~16,000[2]	~10,000
Decay Time (ns)	~2.36 - 5[2]	~30	~4.5	~2.1
Emission Maximum (nm)	350 - 450[2]	445 - 525[2]	400 - 500[2]	425
Molecular Formula	C ₁₈ H ₁₄	C ₁₄ H ₁₀	C ₁₄ H ₁₂	Polystyrene-based
Molecular Weight (g/mol)	230.30	178.23	180.25	-

Scintillation Mechanism in p-Terphenyl

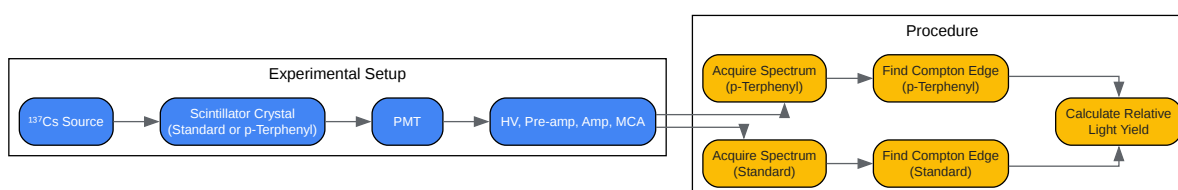
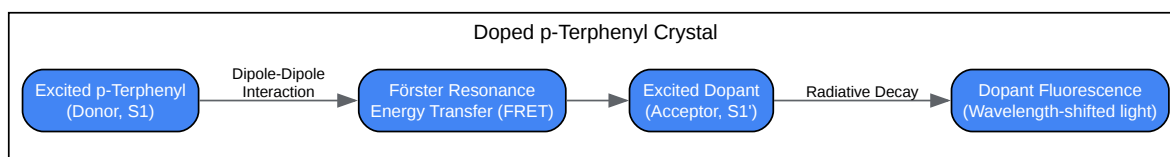
The process of scintillation in an organic crystal like **p-Terphenyl** can be broken down into a series of rapid events following the interaction with ionizing radiation. This workflow illustrates the fundamental steps.



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Caption: Scintillation process in a **p-Terphenyl** crystal.

In doped **p-Terphenyl** crystals, an additional step of Förster Resonance Energy Transfer (FRET) can occur, where the excited **p-Terphenyl** molecule (donor) non-radiatively transfers its energy to a dopant molecule (acceptor), which then emits light at a longer wavelength.



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References

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